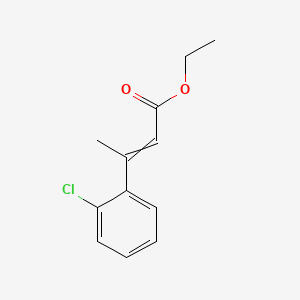![molecular formula C31H62O2 B12606842 2-[(15-Methylpentacosyl)oxy]oxane CAS No. 647024-93-9](/img/structure/B12606842.png)
2-[(15-Methylpentacosyl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(15-Methylpentacosyl)oxy]oxane is a chemical compound with the molecular formula C31H62O2. It consists of 31 carbon atoms, 62 hydrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-[(15-Methylpentacosyl)oxy]oxane involves several steps. One common method includes the reaction of 15-methylpentacosanol with oxane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[(15-Methylpentacosyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
2-[(15-Methylpentacosyl)oxy]oxane has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: It is used in the study of cell membrane structures and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(15-Methylpentacosyl)oxy]oxane involves its interaction with specific molecular targets and pathways. It can interact with cell membranes, altering their structure and function. This interaction can affect various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
2-[(15-Methylpentacosyl)oxy]oxane can be compared with other similar compounds, such as:
- 2-[(15-Methylhexacosyl)oxy]oxane
- 2-[(15-Methylheptacosyl)oxy]oxane These compounds have similar structures but differ in the length of the carbon chain. The unique properties of this compound make it distinct and valuable for specific applications .
Properties
CAS No. |
647024-93-9 |
|---|---|
Molecular Formula |
C31H62O2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
2-[(15S)-15-methylpentacosoxy]oxane |
InChI |
InChI=1S/C31H62O2/c1-3-4-5-6-7-14-17-20-25-30(2)26-21-18-15-12-10-8-9-11-13-16-19-23-28-32-31-27-22-24-29-33-31/h30-31H,3-29H2,1-2H3/t30-,31?/m0/s1 |
InChI Key |
ULUWGBWPSYBHEL-FSRLHOSWSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


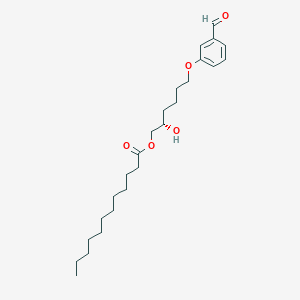

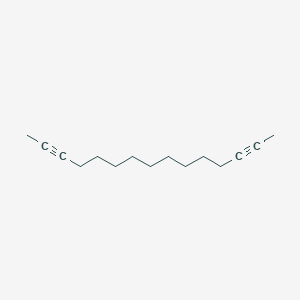
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
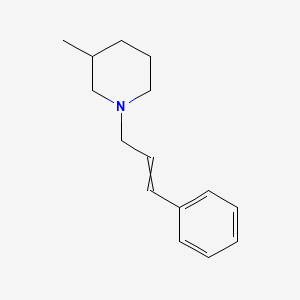
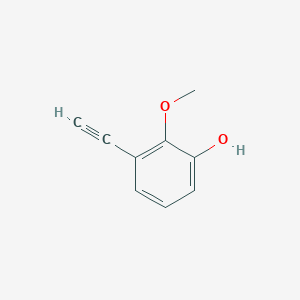

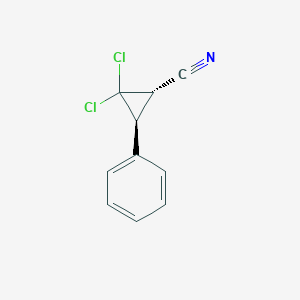
![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
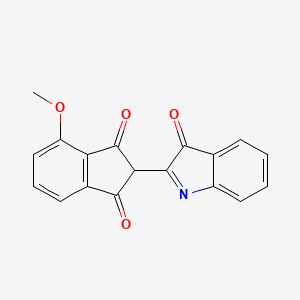
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
